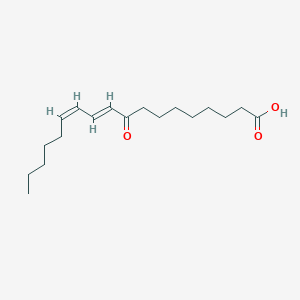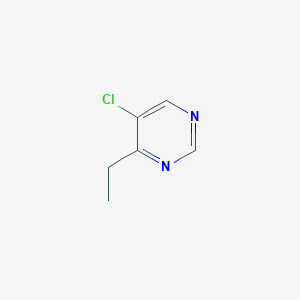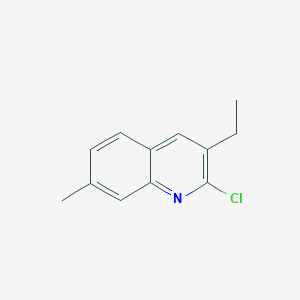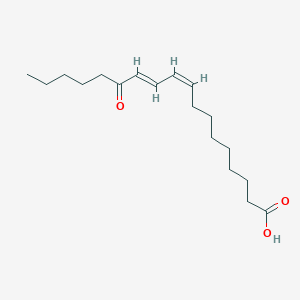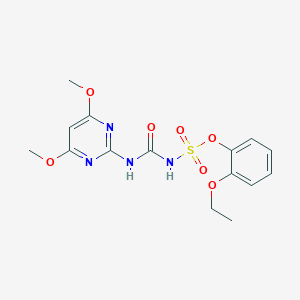
Ethoxysulfuron
Übersicht
Beschreibung
Ethoxysulfuron is a herbicide used for broad-leaved weed and sedge control in a range of crops including cereals and rice . It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-4,6-dimethoxypyrimidine with the product of a previous reaction in dichloromethane .
Molecular Structure Analysis
The molecular formula of this compound is C15H18N4O7S . It has an average mass of 398.391 Da and a mono-isotopic mass of 398.089630 Da . The structure contains a total of 46 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . It has a molar refractivity of 93.4±0.4 cm³, and a polar surface area of 146 Ų . The index of refraction is 1.584 .
Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung im Direktsaat-Reis (DSR)
Ethoxysulfuron wird effektiv in DSR-Systemen zur Unkrautbekämpfung eingesetzt, die einen großen Hemmschuh darstellen und zu vollständigem Ernteausfall führen können. Die Anwendung des Herbizids führt zu einer signifikanten Reduzierung der Unkrautdichte und des Trockengewichts, wodurch der Ernteertrag, die effektiven Bestockungstriebe und das Korngewicht pro Rispe erhöht werden. Es verbessert auch die Wasserproduktivität und die Nährstoffnutzungseffizienz, was es zu einem wertvollen Werkzeug für eine nachhaltige Landwirtschaft macht .
Herbizid-Wirksamkeit und Anwendungsmuster
Als selektives Nachauflaufherbizid ist this compound ein ALS-Hemmer, der besonders wirksam gegen breitblättrige und Sauergras-Unkräuter ist. Seine Wirksamkeit wird von der Art/chemischen Beschaffenheit und der Dosierung der Anwendung sowie der Unkrautart beeinflusst, die je nach Klima und Boden variieren .
Höchstmengenrückstände (MRL) und Toxikologie
This compound wurde auf sein toxisches Profil untersucht, was zu einer akzeptablen täglichen Aufnahme (ADI) von 0,04 mg/kg Körpergewicht pro Tag führte. Das Verständnis seines primären Pflanzenstoffwechsels, insbesondere nach Blattapplikation auf Reis, ist entscheidend, um die Lebensmittelsicherheit und die Einhaltung der behördlichen Standards zu gewährleisten .
Wirkungsmechanismus und Pflanzenreaktion
Das Herbizid wird hauptsächlich von den Blättern aufgenommen und in der Pflanze verteilt. Es hemmt das Pflanzenwachstum, was zur Entwicklung chlorotischer Flecken und schließlich zum Absterben der gesamten Pflanze führt. Dieser Wirkungsmechanismus ist entscheidend für eine effektive Unkrautbekämpfung und ist etwa 3-4 Wochen nach der Anwendung abgeschlossen .
Biowirksamkeit gegen bestimmte Unkrautarten
This compound hat eine gute Wirksamkeit gegen eine Reihe von Unkrautarten gezeigt, darunter Echinocloa colona, Cyperus iria, Cyperus difformis und insbesondere Scirpus spp. Es ist auch wirksam gegen breitblättrige Unkräuter wie Ammania bacifera und Ludwigia Caesulia auxillaris, unter anderem. Diese Spezifität macht es zu einer gezielten Lösung für die Unkrautbekämpfung im Reisanbau .
Umweltbelastung und Nachhaltigkeit
Der Einsatz von this compound in landwirtschaftlichen Praktiken trägt zur Reduzierung von Treibhausgasemissionen bei und verbessert die Bodeneigenschaften. Durch die Unkrautbekämpfung werden auch die Wasserverwendung wirtschaftlicher und die Nutzungseffizienz wichtiger Nährstoffe wie Stickstoff (N), Phosphor (P) und Kalium (K) erhöht, was mit den Zielen der ökologischen Nachhaltigkeit übereinstimmt .
Wirkmechanismus
Target of Action
Ethoxysulfuron is a herbicide that primarily targets broad-leaved weeds and sedges in a variety of crops, including cereals and rice . It belongs to the sulfonylurea family of herbicides .
Mode of Action
This compound is mainly taken up by the leaves of the target plants and is translocated within the plant . It inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids. This inhibition disrupts protein synthesis and plant growth, leading to the death of the weed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting the ALS enzyme, this compound prevents the production of these amino acids, disrupting protein synthesis and halting plant growth .
Pharmacokinetics
This compound has a high aqueous solubility and low volatility . It can be analyzed using reverse phase (RP) HPLC method with simple conditions .
Result of Action
Action Environment
The efficacy of this compound is largely influenced by the kind/chemical nature and rate of application of the herbicide, and the weed species that differ across locations, depending on the climate and soil . It is also influenced by environmental factors such as soil type, temperature, and moisture levels .
Safety and Hazards
Ethoxysulfuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
Biochemische Analyse
Biochemical Properties
Ethoxysulfuron is a sulfonylurea compound . It is involved in biochemical reactions that lead to the control of broad-leaved weeds and sedges .
Cellular Effects
The cellular effects of this compound are primarily observed in the plants it is designed to control. It influences cell function by disrupting key cellular processes, leading to the death of the plant .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with plant cells to disrupt their normal functioning . It exerts its effects at the molecular level, likely involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies
Dosage Effects in Animal Models
It is known that this compound has low toxicity for most species
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the plant cells it affects . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its high aqueous solubility .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKRNOCDUPIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057951 | |
| Record name | Ethoxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126801-58-9 | |
| Record name | Ethoxysulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126801-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxysulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxysulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
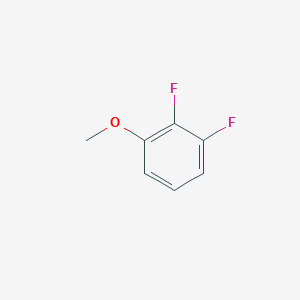

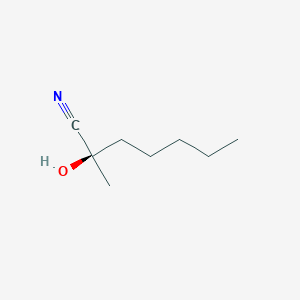
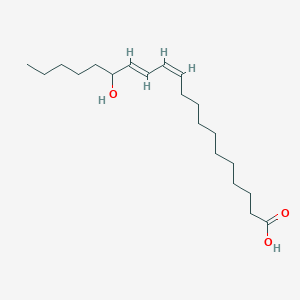
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
